1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Description

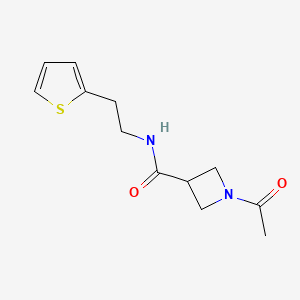

1-Acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a synthetic small molecule featuring a unique azetidine (four-membered nitrogen-containing ring) core modified with an acetyl group at the N1 position and a carboxamide-linked 2-(thiophen-2-yl)ethyl substituent at the C3 position. This compound combines structural rigidity (azetidine) with heteroaromatic (thiophene) and amide functionalities, which are common in bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name |

1-acetyl-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-9(15)14-7-10(8-14)12(16)13-5-4-11-3-2-6-17-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXGEKJISAVNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-acetylazetidine-3-carboxylic acid with 2-(thiophen-2-yl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is explored as a potential scaffold for drug development due to its unique azetidine structure combined with the thiophene ring. This configuration may enhance biological activity against various diseases, particularly in targeting molecular pathways involved in cancer and neurodegenerative disorders.

Potential Therapeutic Targets:

- Cancer Treatment: The compound's structure suggests potential cytotoxic effects against cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

- Neurodegenerative Diseases: Its interaction with enzymes like acetylcholinesterase positions it as a candidate for treating conditions such as Alzheimer's disease .

Biological Studies

The compound can be utilized in biological assays to evaluate its effects on cellular pathways. Preliminary studies indicate that it may exhibit antimicrobial properties and selective cytotoxicity towards certain cancer cells, making it a subject of interest for further pharmacological evaluations .

Material Science Applications

The presence of the thiophene moiety opens avenues for applications in organic electronics and semiconductors. Thiophene derivatives are known for their conductive properties, which can be advantageous in developing advanced materials for electronic devices .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The structural modifications were shown to enhance potency against gram-positive bacteria, indicating potential for developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies revealed that compounds with similar frameworks displayed selective cytotoxicity towards various cancer cell lines. The IC50 values were found to be in the low micromolar range, suggesting promising anticancer properties that warrant further exploration for therapeutic applications .

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is not well-documented. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the thiophene ring and the azetidine moiety may contribute to its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares critical structural elements with pharmacologically active molecules, particularly those containing thiophene-ethyl or azetidine-carboxamide motifs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Thiophen-2-yl Ethyl Motif: Present in both the target compound and Rotigotine, this group enhances lipophilicity and π-π stacking with aromatic residues in receptors.

Azetidine-Carboxamide Core :

- The azetidine ring’s small size imposes torsional strain, which may enhance binding selectivity compared to larger rings (e.g., diazepane in I12). However, this could limit solubility, necessitating formulation optimization .

- The acetyl group at N1 may reduce basicity compared to secondary amines in Rotigotine, altering pharmacokinetics (e.g., blood-brain barrier penetration) .

Pharmacological Hypotheses

- Dopaminergic Activity : Structural similarity to Rotigotine suggests possible dopamine receptor interaction. However, the azetidine core may shift selectivity toward D3 over D2 receptors due to steric effects .

- Kinase Inhibition : The carboxamide-thiophene motif resembles ATP-competitive kinase inhibitors (e.g., I12’s pyrimidine-thiophene hybrid). The target compound’s azetidine could occupy hydrophobic pockets in kinase active sites .

- Metabolic Stability : Azetidine’s rigidity may reduce CYP450-mediated oxidation compared to Rotigotine’s flexible tetrahydronaphthalene, extending half-life .

Biological Activity

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a compound belonging to the azetidine derivative class, characterized by its unique structural features that include an azetidine ring and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-acetylazetidine-3-carboxylic acid with 2-(thiophen-2-yl)ethylamine. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in organic solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring and azetidine moiety may enhance its binding affinity and selectivity towards these targets, potentially modulating various biological pathways .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities. For instance, they may act as modulators of acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and have implications in obesity and diabetes treatment . Furthermore, the compound's structure suggests it could serve as a scaffold for developing new therapeutic agents targeting metabolic syndromes and other diseases .

Case Studies and Research Findings

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential ACC inhibitor; scaffold for drug development | Contains both azetidine and thiophene moieties |

| N-(4-methoxyphenyl)acetamide | Moderate ACC inhibition; PPAR modulation | Lacks thiophene; primarily aromatic |

| 4-Methoxyphenethyl isocyanate | Antifungal properties; less studied for metabolic targets | Different functional group; more focus on antifungal activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring. Key steps include:

- Azetidine precursor preparation : Use of azetidine-3-carboxylic acid derivatives, activated via carbodiimide coupling (e.g., EDC/HOBt) for amide bond formation .

- Thiophene-ethylamine coupling : Reaction of 2-(thiophen-2-yl)ethylamine with the activated azetidine intermediate under inert conditions (e.g., N₂ atmosphere) to minimize oxidation of the thiophene moiety .

- Acetylation : Post-coupling acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to confirm ≥95% purity .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify acetyl (δ ~2.1 ppm), azetidine ring protons (δ 3.2–3.8 ppm), and thiophene protons (δ 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .

- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve stereochemistry and confirm the azetidine ring conformation .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer :

- Analog synthesis : Modify the azetidine ring (e.g., substituents at position 3), vary the thiophene substituents, or replace the acetyl group with other acylating agents .

- Biological assays :

- Enzyme inhibition : Test against proteases or kinases using fluorogenic substrates (e.g., FRET-based assays) .

- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability via confocal microscopy .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins, validated by MD simulations (AMBER) .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the azetidine or acetyl moiety for improved hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for controlled release .

Q. What approaches resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiophene-containing azetidine derivatives) to identify trends .

- Machine learning : Train models on high-quality datasets (ChEMBL, PubChem) to refine activity predictions and identify outliers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status via RNA-seq) to identify susceptibility factors .

- Off-target screening : Use proteome-wide affinity pulldown assays (e.g., thermal shift profiling) to detect unintended interactions .

- Dose-response curves : Validate IC₅₀ values across multiple replicates and normalize to control compounds (e.g., staurosporine) .

Experimental Design Considerations

Q. What controls are critical for in vitro assays involving this compound?

- Methodological Answer :

- Solvent controls : Include DMSO-only wells to rule out solvent-induced cytotoxicity .

- Positive/Negative controls : Use known inhibitors (e.g., gefitinib for kinase assays) and inactive analogs to validate assay sensitivity .

- Stability checks : Pre-incubate the compound in assay buffer (37°C, 24 hrs) and reanalyze via HPLC to confirm integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.